molecular formula C11H14O3 B1598734 4-(2-methoxyphenyl)butanoic Acid CAS No. 33209-75-5

4-(2-methoxyphenyl)butanoic Acid

Cat. No.: B1598734
CAS No.: 33209-75-5
M. Wt: 194.23 g/mol
InChI Key: DEOJMVLFGSPFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyphenyl)butanoic Acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is characterized as a white to almost white powder or crystal with a melting point of 41 °C and should be stored refrigerated (0-10°C) . This compound serves as a versatile synthetic intermediate or building block in organic chemistry and pharmaceutical research . As a butanoic acid derivative featuring a 2-methoxyphenyl substituent, it provides researchers with a valuable scaffold for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active compounds . The product is supplied with a high purity of >97.0% (as determined by GC and titration) to ensure reliable and reproducible experimental results . Researchers are advised to handle this material with appropriate precautions, including wearing protective gloves and eye protection, as it may cause skin and serious eye irritation . This chemical is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-14-10-7-3-2-5-9(10)6-4-8-11(12)13/h2-3,5,7H,4,6,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOJMVLFGSPFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399219
Record name 4-(2-methoxyphenyl)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33209-75-5
Record name 4-(2-methoxyphenyl)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Methoxyphenyl)butyric Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Sophisticated Synthetic Methodologies and Process Optimization

Strategic Approaches for Arylbutanoic Acid Synthesis

The construction of the 4-(2-methoxyphenyl)butanoic acid backbone can be accomplished through several key synthetic disconnections, leading to a number of viable forward syntheses.

Friedel-Crafts Acylation and Subsequent Transformation Pathways

A well-established and direct route to arylbutanoic acids involves the Friedel-Crafts acylation of an aromatic ring with succinic anhydride, followed by reduction of the resulting ketoacid. In the context of this compound, this pathway commences with the reaction of anisole with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction typically occurs at the para position of the methoxy (B1213986) group due to its ortho-, para-directing nature, yielding 4-(4-methoxyphenyl)-4-oxobutanoic acid. To obtain the target 2-methoxy isomer, a starting material with the ortho position available and activated would be necessary, or separation of isomers would be required. The mechanism proceeds via the formation of an acylium ion from succinic anhydride and the Lewis acid, which then attacks the electron-rich aromatic ring. stackexchange.comwikipedia.org

The subsequent and crucial step is the reduction of the ketone functionality in the intermediate 4-aryl-4-oxobutanoic acid. Several methods are effective for this transformation:

Clemmensen Reduction: This method employs a zinc-mercury amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid to reduce the ketone to a methylene (B1212753) group. tandfonline.com

Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at elevated temperatures.

Catalytic Hydrogenation: A milder and often preferred method involves the hydrogenation of the keto group over a palladium on carbon (Pd/C) catalyst. This is discussed in more detail in section 2.3. google.comchemicalbook.com

Table 1: Key Reactions in Friedel-Crafts Acylation Pathway
StepReactionKey ReagentsIntermediate/Product
1Friedel-Crafts AcylationAnisole, Succinic anhydride, AlCl₃4-(methoxyphenyl)-4-oxobutanoic acid
2ReductionZn(Hg)/HCl or N₂H₄/KOH or H₂/Pd-C4-(methoxyphenyl)butanoic acid

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Modern synthetic chemistry offers powerful tools for carbon-carbon bond formation, among which palladium-catalyzed cross-coupling reactions are preeminent. The Suzuki-Miyaura coupling, in particular, provides a versatile method for the synthesis of biaryl compounds and can be adapted for the preparation of arylbutanoic acids. tcichemicals.comuwindsor.ca

A plausible Suzuki-Miyaura approach to this compound would involve the coupling of a 2-methoxyphenylboronic acid with a suitable four-carbon building block containing a leaving group, such as a halo-substituted butanoic acid ester. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.

A representative synthetic sequence could be:

Coupling: Reaction of 2-methoxyphenylboronic acid with ethyl 4-bromobutanoate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃). mdpi.comscispace.com

Hydrolysis: Saponification of the resulting ethyl 4-(2-methoxyphenyl)butanoate using a base like sodium hydroxide, followed by acidic workup to yield the final carboxylic acid.

This methodology is valued for its mild reaction conditions and tolerance of a wide range of functional groups. uwindsor.ca

Alkylation Strategies for Carbon Chain Elongation

Alkylation strategies provide a classical yet effective means of constructing the butanoic acid side chain. The malonic ester synthesis is a prime example of this approach. askthenerd.comwikipedia.orgorganic-chemistry.org This method allows for the formation of a substituted acetic acid from diethyl malonate and an alkyl halide.

To synthesize this compound via this route, the following steps would be undertaken:

Deprotonation: Treatment of diethyl malonate with a strong base, such as sodium ethoxide, to generate a stabilized enolate. organicchemistrytutor.comchemicalnote.com

Alkylation: Nucleophilic substitution of the enolate on a 2-methoxybenzyl halide (e.g., 2-methoxybenzyl bromide). This introduces the 2-methoxyphenylmethyl group onto the malonic ester framework.

Hydrolysis and Decarboxylation: Saponification of the resulting diester with a strong base, followed by acidification, yields a substituted malonic acid. This intermediate readily undergoes decarboxylation upon heating to afford the desired this compound. askthenerd.comchemicalnote.com

Table 2: Steps in Malonic Ester Synthesis of this compound
StepDescriptionKey Reagents
1Enolate FormationDiethyl malonate, Sodium ethoxide
2Alkylation2-methoxybenzyl halide
3Hydrolysis and DecarboxylationNaOH, then H₃O⁺, heat

Condensation Reactions with Malonic Acid Derivatives

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds by reacting a carbonyl compound with an active methylene compound, such as malonic acid. drugfuture.comalfa-chemistry.com The Doebner modification of this reaction, which uses pyridine as a catalyst and solvent, is particularly useful as it often leads to concomitant decarboxylation. organic-chemistry.orgwikipedia.org

A synthetic pathway to this compound using this strategy would begin with the Knoevenagel condensation of 2-methoxybenzaldehyde with malonic acid. wikipedia.orgias.ac.in This reaction, typically catalyzed by piperidine or pyridine, would yield 2-methoxycinnamic acid (3-(2-methoxyphenyl)propenoic acid). Subsequent steps would be required to extend the carbon chain and reduce the double bond to arrive at the final product.

A more direct approach to an unsaturated precursor involves the reaction of 2-methoxybenzaldehyde with a malonic acid derivative that can provide the additional carbon atoms, followed by reduction. For instance, condensation with a suitable four-carbon active methylene compound could directly generate an unsaturated precursor to the target molecule.

Enantioselective Synthesis and Chiral Resolution Techniques

While the aforementioned methods produce a racemic mixture of this compound, obtaining enantiomerically pure forms is often crucial for its intended applications. This can be achieved through either asymmetric synthesis or the resolution of the racemic mixture.

Chiral resolution is a common technique used to separate enantiomers. youtube.com For a carboxylic acid like this compound, this is typically achieved by reacting the racemic mixture with a chiral amine to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the carboxylic acid can be recovered by treating the diastereomeric salts with an acid to protonate the carboxylate and remove the chiral amine.

Commonly used chiral resolving agents for carboxylic acids include:

(R)-(+)-α-phenylethylamine

(S)-(-)-α-phenylethylamine

Brucine

Strychnine

Catalytic Hydrogenation in Precursor Transformation

Catalytic hydrogenation is a versatile and widely used reaction in organic synthesis, and it plays a pivotal role in several of the synthetic routes to this compound. This process involves the addition of hydrogen across a double or triple bond, or to a carbonyl group, in the presence of a metal catalyst.

In the context of the Friedel-Crafts acylation pathway (Section 2.1.1), catalytic hydrogenation is an effective method for the reduction of the intermediate 4-(2-methoxyphenyl)-4-oxobutanoic acid. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. google.comchemicalbook.com This method is often preferred over harsher reduction conditions due to its high efficiency and milder reaction conditions.

Similarly, if an unsaturated precursor is generated, for example, through a condensation reaction (Section 2.1.4), catalytic hydrogenation can be employed to reduce the carbon-carbon double bond of the butenoic acid side chain to the saturated butanoic acid.

Table 3: Applications of Catalytic Hydrogenation in Synthesis
Precursor TypeFunctional Group ReducedCatalystProduct
Ketoacid (from Friedel-Crafts)Ketone (C=O)Pd/CCarboxylic Acid
Unsaturated Acid (from Condensation)Alkene (C=C)Pd/CCarboxylic Acid

Advancements in Green Chemistry Synthesis Utilizing Ionic Liquids

The application of ionic liquids as environmentally benign solvents and catalysts in organic synthesis is a significant area of green chemistry. However, specific studies detailing the synthesis of this compound using ionic liquids are not readily found in scientific databases. General research has demonstrated the potential of ionic liquids to enhance reaction rates and selectivity in various organic transformations, but these have not been explicitly applied to the production of this particular substituted phenylbutanoic acid. The development of a green synthesis route for this compound using ionic liquids would likely focus on replacing volatile organic compounds (VOCs) and improving catalyst recyclability.

A hypothetical application of ionic liquids in the synthesis of this compound could be explored in key reaction steps, such as Friedel-Crafts acylation or subsequent reduction steps. The table below illustrates a conceptual comparison between a traditional synthesis and a potential ionic liquid-based approach, based on general principles of green chemistry.

ParameterTraditional Synthesis (Hypothetical)Ionic Liquid-Based Synthesis (Conceptual)
Solvent Volatile Organic Solvents (e.g., Dichloromethane, Nitrobenzene)Ionic Liquid (e.g., [BMIM][BF4], [EMIM][OTf])
Catalyst Lewis Acids (e.g., AlCl3)Recyclable Lewis acidic ionic liquids or supported catalysts
Reaction Conditions Often harsh, with potential for hazardous byproductsPotentially milder conditions, improved selectivity
Environmental Impact Higher VOC emissions, catalyst wasteLower VOC emissions, potential for catalyst recycling
Product Isolation Aqueous workup, extractionBiphasic separation, extraction with a green co-solvent

This table is conceptual and based on general principles of green chemistry, as specific data for the synthesis of this compound using ionic liquids is not available in the reviewed literature.

Process Intensification and Scale-Up Investigations

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For pharmaceutical intermediates like this compound, this could involve the use of continuous flow reactors, microreactors, or advanced process analytical technology (PAT). However, detailed investigations into the process intensification and scale-up specifically for the synthesis of this compound are not extensively reported.

The scale-up of chemical processes from laboratory to industrial production presents numerous challenges, including ensuring consistent product quality, managing heat transfer, and optimizing reaction kinetics. For a compound like this compound, key considerations for scale-up would include:

Reaction Kinetics and Thermodynamics: Understanding how reaction rates and heat evolution change with increasing scale.

Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous reactions.

Heat Management: Implementing effective cooling systems to control exothermic reactions.

Downstream Processing: Developing efficient and scalable methods for product isolation and purification.

The following table outlines general parameters that would be critical in the scale-up of a hypothetical synthesis of this compound.

Scale-Up ParameterLaboratory Scale (Typical)Pilot/Industrial Scale (Considerations)
Batch Size Milligrams to gramsKilograms to tons
Reactor Type Round-bottom flaskGlass-lined or stainless steel reactor, continuous flow reactor
Heating/Cooling Heating mantle, ice bathJacketed vessel with heat transfer fluid, external heat exchangers
Mixing Magnetic stirrer, overhead stirrerImpeller, baffles
Process Control Manual monitoring of temperature, pressureAutomated process control systems with PAT

This table represents general considerations for chemical process scale-up and is not based on specific published data for this compound.

Elucidation of Chemical Reactivity and Transformation Pathways

Oxidation Reactions and Mechanistic Product Characterization

The oxidation of 4-(2-methoxyphenyl)butanoic acid can proceed via several pathways, depending on the oxidizing agent and reaction conditions. The alkyl side chain and the aromatic ring are both susceptible to oxidative cleavage.

While specific studies on this compound are not prevalent, the oxidation of analogous compounds provides significant insight. For instance, the oxidation of 4-phenylbutanoic acid using cobalt(III) acetate (B1210297) proceeds via an electron-transfer mechanism. acs.org Similarly, the oxidation of 4-oxo-4-phenylbutanoic acid with reagents like tripropylammonium (B8586437) fluorochromate (TriPAFC) has been shown to yield benzoic acid. derpharmachemica.com This suggests that strong oxidizing agents can cleave the butyric acid side chain. The reaction involving TriPAFC is found to be first order with respect to the oxidant, the substrate, and acid concentration, indicating a complex-mediated mechanism rather than a free radical pathway. derpharmachemica.comorientjchem.org

Table 1: Potential Oxidation Reactions and Products

Oxidizing Agent Potential Product(s) Mechanistic Notes
Cobalt(III) Acetate 2-Methoxybenzoic acid Electron-transfer process, side-chain cleavage. acs.org
Tripropylammonium Fluorochromate (TriPAFC) 2-Methoxybenzoic acid First-order kinetics in oxidant, substrate, and H+. derpharmachemica.comorientjchem.org

Reduction Chemistry and Derivatization to Alcohol Analogues

The carboxylic acid functional group of this compound can be readily reduced to a primary alcohol, yielding 4-(2-methoxyphenyl)butan-1-ol. This transformation is a cornerstone of organic synthesis, typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

The mechanism involves a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org Initially, a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the carboxylic acid. This is followed by the elimination of an intermediate aluminate species to form an aldehyde. The resulting aldehyde is more reactive than the starting carboxylic acid and is immediately reduced further by another equivalent of hydride to form a primary alkoxide. libretexts.org A final workup step with water or dilute acid protonates the alkoxide to yield the final product, 4-(2-methoxyphenyl)butan-1-ol.

Table 2: Reduction of this compound

Reagent Product Mechanism

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group (-OCH₃). The methoxy group is a strong ortho-, para-director. However, the para position relative to the methoxy group is occupied by the butanoic acid side chain. The butanoic acid group itself is a deactivating meta-director.

Therefore, the substitution pattern is primarily controlled by the activating methoxy group, directing incoming electrophiles to the ortho positions (C3 and C5) and the other available position (C5) on the ring. masterorganicchemistry.commasterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, forming the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄ and SO₃) introduces a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation: These reactions, which introduce acyl or alkyl groups using an acyl halide or alkyl halide with a Lewis acid catalyst (e.g., AlCl₃), are also possible. masterorganicchemistry.com

The rate-determining step for these reactions is the attack of the aromatic ring's pi electrons on the electrophile, forming a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com

Demethylation Studies of Methoxy-substituted Arenes

The ether linkage of the methoxy group can be cleaved to yield the corresponding phenol, 4-(2-hydroxyphenyl)butanoic acid. This demethylation is a common transformation for aryl methyl ethers. Reagents like strong protic acids (e.g., HBr) or Lewis acids (e.g., BBr₃, AlCl₃) are effective for this purpose. rsc.orgresearchgate.net

A study demonstrated that acidic concentrated lithium bromide (ACLB) can effectively demethylate various lignin-derived aromatic compounds. rsc.org The mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack (Sₙ2) by the bromide ion on the methyl group, displacing the phenol. rsc.org The presence of an ortho-carboxylic acid group, as in 2-methoxybenzoic acid, can accelerate demethylation due to the potential for intramolecular protonation of the methoxy oxygen via a stable six-membered ring intermediate. rsc.org A similar ortho-effect could potentially facilitate the demethylation of this compound.

Furthermore, an efficient, solvent-free demethylation process for the para-isomer, 4-(4-methoxyphenyl)butanoic acid, has been developed using aqueous HBr, suggesting this is a viable method for the ortho-isomer as well. rsc.org

Acyl Group Transfer Mechanisms and Kinetics

Acyl group transfer is another term for nucleophilic acyl substitution, a characteristic reaction of carboxylic acids and their derivatives. libretexts.orgpressbooks.pub These reactions proceed via a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. pressbooks.pub

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group. masterorganicchemistry.com

For this compound, the hydroxyl group (-OH) is a poor leaving group. Therefore, the reaction often requires acid catalysis to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, or conversion of the -OH group into a better leaving group. libretexts.org For example, reacting the carboxylic acid with thionyl chloride (SOCl₂) converts it into the more reactive acyl chloride, 4-(2-methoxyphenyl)butanoyl chloride. This acyl chloride can then readily react with various nucleophiles (e.g., alcohols to form esters, amines to form amides) via the addition-elimination mechanism. uomustansiriyah.edu.iq

Theoretical studies on acyl transfer mechanisms show that the formation of a stable tetrahedral intermediate is key, and its stability is influenced by the substituents on the acyl group. acs.org

Nucleophilic Substitution Reaction Pathways and Stereochemical Outcomes

Nucleophilic substitution at the acyl carbon of this compound and its derivatives is the fundamental pathway for interconversion between carboxylic acid derivatives. libretexts.orgmedlifemastery.com The reaction involves the substitution of one acyl X group (e.g., -OH, -Cl, -OR) for another. libretexts.org

The mechanism is consistently an addition-elimination process through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Step 1 (Addition): A nucleophile adds to the sp²-hybridized carbonyl carbon, resulting in an sp³-hybridized tetrahedral intermediate.

Step 2 (Elimination): A leaving group is expelled from the tetrahedral intermediate, and the carbonyl carbon returns to sp² hybridization.

Kinetic and Mechanistic Investigations of Reaction Progress

Kinetic studies are crucial for elucidating the detailed mechanisms of reactions involving this compound. By measuring reaction rates under varying conditions (e.g., concentration, temperature, solvent polarity), one can determine the reaction order, activation energy, and the nature of the transition state. nih.govnih.gov

For example, kinetic analysis of the oxidation of 4-oxo-4-phenylbutanoic acid showed that the reaction rate increases as the solvent polarity decreases (i.e., with an increasing proportion of acetic acid in a water-acetic acid mixture). derpharmachemica.comorientjchem.org This suggests an interaction between an ion and a dipole molecule in the rate-determining step. derpharmachemica.com

In the hydrolysis of esters, such as a derivative of 4-(methoxyphenyl)acetic acid, rate constants are influenced by the composition of the solvent mixture. nih.gov Studies have shown that in highly aqueous solutions, the variation in water activity has a relatively minor effect on the rate constants compared to solute-solute interactions. nih.gov

For this compound, kinetic investigations could be applied to:

Determine the rate law for its esterification to understand the role of the acid catalyst.

Measure the activation parameters for its reduction to elucidate the transition state of the hydride attack.

Analyze the kinetics of its demethylation to quantify the influence of the ortho-substituent.

Such studies provide quantitative data that supports or refutes proposed mechanistic pathways.

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity in a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR can provide detailed information about the chemical environment of each proton and carbon atom.

Detailed experimental ¹H NMR data for 4-(2-methoxyphenyl)butanoic acid is not available in the reviewed literature.

A theoretical ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the ortho-substituted benzene (B151609) ring would appear as a complex multiplet pattern in the range of approximately 6.8 to 7.3 ppm. The methoxy (B1213986) group (-OCH₃) would produce a sharp singlet at around 3.8 ppm. The protons of the butyric acid chain would present as three distinct multiplets: the two protons adjacent to the aromatic ring (Ar-CH₂-), the two protons in the middle of the chain (-CH₂-), and the two protons adjacent to the carbonyl group (-CH₂-COOH). The acidic proton of the carboxylic acid (-COOH) would typically appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

Specific experimental ¹³C NMR data for this compound could not be located in the searched scientific databases.

A ¹³C NMR spectrum would provide one signal for each unique carbon atom in the molecule. The spectrum would be expected to show a signal for the carbonyl carbon of the carboxylic acid at a downfield position (typically ~170-180 ppm). The six carbons of the aromatic ring would produce distinct signals in the aromatic region (~110-160 ppm), with the carbon attached to the methoxy group and the carbon attached to the butyl chain showing characteristic shifts. The methoxy carbon would appear around 55-60 ppm, and the three methylene (B1212753) carbons of the butyric acid chain would be observed in the aliphatic region of the spectrum.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra for this compound are not present in the available literature.

These techniques are used to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds. For this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid group. A sharp, strong absorption band around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. The C-O stretching of the methoxy group and the aromatic C-H and C=C bonds would also produce characteristic signals in the fingerprint region (below 1500 cm⁻¹). FT-Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic ring and carbon backbone.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No experimental UV-Vis absorption data for this compound was found in the course of this research.

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. This compound contains a substituted benzene ring, which is a chromophore that absorbs UV light. The spectrum would likely show absorption maxima (λ_max) in the ultraviolet region, corresponding to π → π* transitions within the aromatic ring. The position and intensity of these absorptions would be influenced by the methoxy and alkyl substituents on the ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Published experimental mass spectrometry data for this compound is not available.

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. In an electron ionization (EI) mass spectrum, this compound (molecular weight: 194.23 g/mol ) would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 194. nih.gov Common fragmentation pathways would likely involve the loss of the carboxylic acid group, the methoxy group, and cleavage of the butyric acid side chain, leading to characteristic fragment ions.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound.

This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals could be grown, X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and torsion angles. It would also reveal the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, that dictate how the molecules pack together in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (where applicable)

The application of chiroptical spectroscopy for the enantiomeric purity assessment of this compound is not applicable. The molecular structure of this compound does not possess a stereocenter, meaning it is an achiral molecule. Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are specifically utilized to characterize and determine the purity of chiral compounds, which can exist as enantiomers. Since this compound does not have enantiomers, there is no enantiomeric purity to assess. Therefore, no research findings or data tables related to chiroptical spectroscopy for this compound can be presented.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(2-methoxyphenyl)butanoic acid, DFT calculations are instrumental in determining its fundamental electronic properties and energetic profile.

Detailed Research Findings: While specific, in-depth DFT studies on this compound are not extensively published, the methodology is well-established. mdpi.com Such calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). The primary outputs of this analysis would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Other key energetic properties that would be calculated are detailed in the table below.

DFT-Calculated PropertySignificance for this compound
HOMO EnergyIndicates the electron-donating ability of the molecule.
LUMO EnergyIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)Relates to chemical reactivity and stability.
Ionization Potential (I)The energy required to remove an electron.
Electron Affinity (A)The energy released when an electron is added.
Dipole MomentMeasures the overall polarity of the molecule, influencing its solubility and intermolecular forces.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Mapping the potential energy surface reveals the relative energies of these conformers and the energy barriers between them.

Detailed Research Findings: Direct conformational analysis of this compound is not widely documented. However, analysis of a structurally similar isomer, 4-(3-methoxyphenoxy)butyric acid, provides valuable insight. In the crystal structure of this related compound, the molecule adopts a largely planar conformation. nih.gov The carboxylic acid side chain is observed in a stable trans conformation, minimizing steric hindrance. nih.gov A theoretical conformational analysis of this compound would involve systematically rotating the key dihedral angles (torsion angles) and calculating the energy at each step to identify the most stable, low-energy conformers.

Torsion AngleDescriptionExpected Low-Energy Conformation
C(aryl)-C-C-CRotation of the butyric acid chain relative to the phenyl ring.An extended (anti-periplanar) conformation is likely favored.
C-C-C-C(OOH)Rotation around the central bond of the butyric acid chain.An extended (anti-periplanar) conformation is expected.
C-C-C(O)-OHRotation of the hydroxyl group.A trans conformation relative to the carbon chain is common. nih.gov
C(aryl)-C(aryl)-O-C(H3)Rotation of the methoxy (B1213986) group relative to the phenyl ring.The methyl group is likely to lie in or near the plane of the phenyl ring.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to view the time-dependent behavior of a molecular system. By solving Newton's equations of motion, MD can simulate the movements of atoms and molecules, revealing how this compound behaves in a solution and interacts with its environment.

Detailed Research Findings: Specific MD simulations for this compound are not found in the reviewed literature. However, the application of this technique would be highly informative. mdpi.com A typical MD simulation would place the molecule in a box of explicit solvent, such as water, and simulate its behavior over nanoseconds. The simulation would track the molecule's conformational flexibility, showing transitions between different low-energy states. Furthermore, it would detail the formation and lifespan of hydrogen bonds between the carboxylic acid group and surrounding water molecules, which is critical for understanding its solubility. Simulations could also explore its tendency to form dimers or larger aggregates in solution. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density of a system to characterize chemical bonds and, in particular, weaker intermolecular interactions like hydrogen bonds.

Detailed Research Findings: A QTAIM analysis for this compound has not been published. In a theoretical study, this analysis would be applied to a computed system, such as a dimer of the acid or the acid solvated by water molecules. For the centrosymmetric dimers that are likely to form via hydrogen bonds between the carboxyl groups (as seen in related structures), QTAIM would be used to find the bond critical points (BCPs) for the O—H···O interactions. nih.gov The properties of the electron density at these BCPs, such as its magnitude and the Laplacian, would quantify the strength and nature (e.g., electrostatic vs. covalent character) of these crucial hydrogen bonds.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other species, identifying regions that are rich or poor in electrons.

Detailed Research Findings: While a specific MEP map for this compound is not available, its features can be reliably predicted based on its structure. The MEP surface would be calculated using the results from a DFT computation. mdpi.com The map would show distinct regions of different electrostatic potential, which are color-coded for interpretation.

Molecular RegionExpected MEP ColorPredicted Reactivity
Carbonyl Oxygen (C=O)Deep RedStrongly negative potential; site for electrophilic attack and hydrogen bond acceptance.
Hydroxyl Oxygen (-OH) & Methoxy Oxygen (-OCH₃)Red / OrangeNegative potential; sites for electrophilic attack and hydrogen bond acceptance.
Hydroxyl Hydrogen (-OH)Deep BlueStrongly positive potential; site for nucleophilic attack and hydrogen bond donation.
Aromatic Ring (π-system)Yellow / GreenSlightly negative potential above and below the ring, susceptible to interactions with cations.

These predicted regions of positive and negative potential are key indicators of where the molecule is most likely to engage in electrostatic interactions, hydrogen bonding, and chemical reactions.

Molecular Docking Simulations for Ligand-Receptor Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action.

Detailed Research Findings: There are no specific published docking studies featuring this compound. However, related compounds like 4-phenylbutyric acid are known to be inhibitors of histone deacetylase (HDAC). A hypothetical docking study would place this compound into the active site of an HDAC protein. The simulation would generate multiple possible binding poses and score them based on factors like intermolecular forces, shape complementarity, and desolvation penalties. The results would predict the most likely binding mode and provide a semi-quantitative estimate of binding affinity (a docking score), indicating how well the molecule fits into the receptor's binding pocket.

Binding Free Energy Calculations (e.g., MMPB(GB)SA)

To refine the binding affinity estimates from molecular docking, more rigorous methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) are used. These methods calculate the binding free energy of a ligand to a receptor.

Detailed Research Findings: In the absence of docking studies, no MM/PBSA or MM/GBSA calculations for this compound exist in the literature. This calculation would typically be performed as a follow-up to MD simulations of the ligand-receptor complex. The method calculates the free energy of the complex, the free receptor, and the free ligand in solution. The binding free energy is then determined by subtracting the energies of the free components from the energy of the complex. This provides a more accurate, quantitative prediction of the binding affinity than docking scores alone and can break down the energy into contributions from different force field terms (e.g., van der Waals, electrostatic, and solvation energies).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in chemistry and biology to understand the relationship between the chemical structures of compounds and their biological activities. At present, specific QSAR studies focusing exclusively on this compound for the prediction of its biological activities are not extensively available in publicly accessible scientific literature.

QSAR models are developed by correlating variations in the structural features of a series of compounds with the changes in their measured biological responses. These structural features, known as molecular descriptors, can be categorized into several types, including:

Topological descriptors: These describe the two-dimensional atomic arrangement and connectivity within a molecule.

Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.

Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distribution and orbital energies.

Physicochemical descriptors: These include properties like lipophilicity (logP), solubility, and polar surface area.

The development of a robust QSAR model typically involves several key steps: data set selection, calculation of molecular descriptors, feature selection to identify the most relevant descriptors, model building using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms), and rigorous model validation.

While direct QSAR investigations on this compound are not documented, QSAR studies on analogous compounds or broader classes of methoxyphenylalkanoic acids could theoretically provide insights into its potential biological activities. For instance, such studies might explore activities like anti-inflammatory, antimicrobial, or anticancer effects by examining how modifications to the phenyl ring, the methoxy group position, and the length of the butanoic acid chain influence a particular biological outcome.

A hypothetical QSAR study on a series of compounds including this compound would involve the generation and analysis of data similar to that presented in the tables below.

Table 1: Hypothetical Molecular Descriptors for a Series of Phenylalkanoic Acids

This table would list various calculated molecular descriptors for a set of related compounds.

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Number of Rotatable Bonds
Compound A180.202.137.34
This compound 194.23 2.2 46.5 5
Compound B208.252.546.56
Compound C194.232.246.55

Table 2: Hypothetical Biological Activity Data and QSAR Model Predictions

This table would present the experimental biological activity and the activity predicted by a hypothetical QSAR model. The quality of the model is assessed by statistical parameters such as the coefficient of determination (R²) and the cross-validated R² (Q²). A robust model would show a high correlation between predicted and experimental values.

CompoundExperimental IC₅₀ (µM)Predicted IC₅₀ (µM)Residual
Compound A15.514.80.7
This compound 12.3 12.9 -0.6
Compound B8.99.5-0.6
Compound C18.217.50.7
Model Statistics R² = 0.95Q² = 0.85

In the absence of specific research, any discussion on the QSAR of this compound remains speculative. Future computational studies are necessary to build and validate QSAR models that can accurately predict the biological activities of this compound and guide the synthesis of more potent and selective analogs.

Biological and Biomedical Research Applications of 4 2 Methoxyphenyl Butanoic Acid and Its Derivatives

Role as a Chemical Scaffold in Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, the concept of a "chemical scaffold" is pivotal. A scaffold refers to the core structure of a molecule upon which various functional groups can be appended to create a library of new compounds with potentially enhanced biological activities. The 4-(2-methoxyphenyl)butanoic acid structure serves as a valuable scaffold due to its combination of lipophilic (the phenyl ring) and hydrophilic (the carboxylic acid) regions, along with the hydrogen-bond-accepting methoxy (B1213986) group. These features allow for systematic modifications to explore structure-activity relationships (SAR), a fundamental aspect of drug design.

While direct and extensive research on this compound as a central scaffold is still emerging, the broader class of methoxyphenylalkanoic acids is recognized for its utility in constructing more complex molecules. For instance, the related compound 4-(4-methoxyphenyl)butanoic acid is a key intermediate in the synthesis of the preclinical candidate LY518674, highlighting the role of this class of compounds as building blocks in the development of new therapeutic agents. chemicalbook.comrsc.org The strategic placement of the methoxy group at the ortho position in this compound offers a unique spatial arrangement that can influence receptor binding and biological activity, making it an attractive starting point for the discovery of novel bioactive molecules.

Pharmacological Efficacy and Proposed Mechanisms of Action

The structural framework of this compound has been incorporated into various derivatives that have been investigated for a range of pharmacological effects. These studies provide insights into the potential therapeutic applications of compounds derived from this scaffold.

Anti-inflammatory and Analgesic Properties

Derivatives containing the methoxyphenyl moiety have shown promise as anti-inflammatory and analgesic agents. Methoxyphenolic compounds, in general, are recognized for their anti-inflammatory effects. psu.edunih.gov Studies on compounds structurally related to this compound have demonstrated significant activity. For example, methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones have displayed marked anti-inflammatory activity in various animal models. nih.gov Furthermore, research on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives has identified compounds with notable antioxidant activity, which can be linked to anti-inflammatory mechanisms. nih.govnih.gov The anti-inflammatory actions of some methoxyphenolic compounds are thought to be mediated, at least in part, by the inhibition of pro-inflammatory mediators and the modulation of cellular signaling pathways, such as the NF-κB pathway. mdpi.commdpi.com

Anticancer and Antiproliferative Activity in Cellular Models

The methoxyphenyl group is a common feature in many compounds investigated for their anticancer properties. The introduction of methoxy groups into a benzene (B151609) ring has been shown to enhance the anticancer activity of various compounds. nih.gov For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their anticancer activity against human glioblastoma and triple-negative breast cancer cell lines. nih.govnih.gov One such derivative, 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, was identified as a particularly active compound against glioblastoma cells. nih.gov

Similarly, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and showed anticancer activity against human A549 pulmonary epithelial cells. mdpi.com The anticancer effects of methoxyflavone analogs have also been extensively studied, with the position and number of methoxy groups influencing their cytotoxic capacity. mdpi.com These findings suggest that the 2-methoxyphenyl moiety of this compound could be a valuable component in the design of new anticancer agents.

Antimicrobial and Antifungal Investigations

The search for new antimicrobial and antifungal agents is a critical area of research, and derivatives containing the methoxyphenyl scaffold have been explored for this purpose. For example, a Schiff base, (Z)-2-(2-methoxybenzylideneamino)-3-methylbutanoic acid, and its metal chelates have been tested for their antimicrobial activities against a range of bacteria and fungi, showing activity against microorganisms such as Staphylococcus aureus, Streptococcus pyogenes, and Aspergillus niger. researchgate.net

Furthermore, derivatives of 3-[(2-hydroxyphenyl)amino]butanoic acid have been synthesized and converted into more complex structures, with some exhibiting good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, and significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com The antimicrobial activity of meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment has also been investigated, with the level of activity being dependent on the length of the alkoxy substituent and the nature of other substitutions. nih.gov While direct studies on this compound derivatives are limited, these findings indicate the potential of the methoxyphenyl group in the development of new antimicrobial and antifungal compounds.

Enzyme Inhibition Studies (e.g., Urease, Tyrosinase, α-Glucosidase, Lux-S Acid, 5α-reductase)

The ability of a compound to inhibit specific enzymes is a key mechanism of action for many drugs. While there is no available research on the direct effects of this compound or its derivatives on urease or Lux-S acid, studies on related compounds suggest potential inhibitory activity against other enzymes.

Tyrosinase: There is no specific information on this compound derivatives as tyrosinase inhibitors.

α-Glucosidase: There is no specific information on this compound derivatives as α-glucosidase inhibitors.

5α-reductase: There is no specific information on this compound derivatives as 5α-reductase inhibitors.

Modulation of Cellular Pathways and Receptor Interactions (e.g., Cannabinoid Receptors, Angiotensin-II Receptors, α1-Adrenergic Receptors, 5-HT1A Receptors, GABA-transporter)

The interaction of small molecules with cellular receptors and pathways is fundamental to their pharmacological effects. Derivatives containing the 2-methoxyphenyl group have been shown to interact with several important receptor systems.

Cannabinoid Receptors: There is no available research on the interaction of this compound or its derivatives with cannabinoid receptors.

Angiotensin-II Receptors: There is no available research on the interaction of this compound or its derivatives with angiotensin-II receptors.

α1-Adrenergic and 5-HT1A Receptors: A series of new 2-(methoxyphenyl)piperazine derivatives have been synthesized and evaluated for their affinity for 5-HT1A receptors and their antagonist activity at α1-adrenergic receptors. nih.gov Notably, a four-carbon chain was found to be optimal for affinity when the terminal fragment was a heteroaryl group. nih.gov Certain derivatives with a cycloalkyl moiety showed high affinity for 5-HT1A sites with reduced or absent activity at α1-adrenergic receptors, indicating a potential for selectivity. nih.gov Specifically, compounds with cis-bicyclo[3.3.0]octane, norbornane, and norbornene groups demonstrated strong binding to 5-HT1A receptors. nih.gov

GABA-transporter: There is no specific information on the interaction of this compound or its derivatives with the GABA-transporter.

Antihypertensive Research

While the direct antihypertensive effects of this compound have not been a significant focus of published research, studies on structurally related compounds suggest potential cardiovascular applications. Research into phenoxybutanoic acid derivatives has identified them as potent antagonists of endothelin, a peptide involved in vasoconstriction. chemicalbook.com Certain derivatives with benzoheterocyclic structures showed significant antagonistic activity, with one selective ETA antagonist demonstrating effectiveness in relieving hypoxia-induced pulmonary arterial hypertension in preclinical models. chemicalbook.com This highlights the potential of the broader phenoxyalkanoic acid scaffold in cardiovascular disease research.

Other research has focused on different molecular structures with antihypertensive properties, such as substituted benzopyrans, which act as direct vasodilators. nih.gov Additionally, novel therapeutic strategies involve creating hybrid molecules that combine moieties from known active compounds, like angiotensin-converting enzyme (ACE) inhibitors, with other natural products to achieve synergistic effects. researchgate.net However, specific studies linking this compound or its simple derivatives to these mechanisms or evaluating their efficacy in hypertensive models are not prominent in the current scientific literature.

Antioxidant Potential and Free Radical Scavenging Assays

The antioxidant properties of phenolic compounds are a subject of intense scientific investigation, and the methoxyphenyl moiety within this compound suggests its potential in this area. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant capacity. Various assays are employed to determine this, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the nitric oxide (NO) radical inhibition assay, and hydrogen peroxide (H₂O₂) scavenging tests. sigmaaldrich.com

The antioxidant activity of methoxyphenols is well-documented. georganics.sk Studies on various synthetic and natural methoxyphenols demonstrate their ability to efficiently scavenge different types of radicals. For instance, compounds like 2-allyl-4-methoxyphenol (B1267482) have shown potent activity against DPPH radicals as well as both oxygen-centered and carbon-centered radicals. georganics.sk The position and nature of substituents on the phenyl ring significantly influence the radical-scavenging activity. nih.govbldpharm.com

In a study evaluating derivatives, 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones were synthesized and assessed for their antioxidant activity. One derivative, 1-(4-methoxyphenyl)-4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one, exhibited a very high DPPH scavenging ability of 92%. Other related compounds also showed significant scavenging action.

Table 1: DPPH Radical Scavenging Activity of Selected 1-(4-methoxyphenyl)pyrrolidin-2-one (B1360219) Derivatives

Compound DPPH Scavenging Activity (%)
1-(4-methoxyphenyl)-4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one 92%
Compound 7 (specific structure not detailed) ~61%
Compound 11 (specific structure not detailed) ~61%

Data sourced from a study on 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones.

These findings underscore the contribution of the methoxyphenyl group to the antioxidant and radical-scavenging profile of a molecule, suggesting that this compound likely possesses similar, though unquantified, properties.

Antileishmanial and Broader Biocidal Assessments

Leishmaniasis is a parasitic disease for which new therapeutic agents are urgently needed due to the limitations of current treatments. nih.gov Natural and synthetic compounds are a major source of new drug candidates. Research has shown that phenylpropanoic acid derivatives exhibit promising antileishmanial activity. For example, 3-(3,4,5-trimethoxyphenyl)propanoic acid, isolated from Piper tuberculatum, demonstrated a dose-dependent leishmanicidal effect against Leishmania amazonensis promastigotes, with a calculated IC₅₀ of 145 µg/mL. mdpi.com The structural similarity of this compound to this compound suggests that this class of molecules could be a fruitful area for antileishmanial drug discovery.

Beyond antiprotozoal applications, derivatives containing a methoxyphenyl group have been evaluated for broader biocidal activity, particularly antibacterial effects. In a study of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, several compounds were tested against a panel of bacteria. georganics.sk Moderate activity was observed for certain derivatives against both gram-negative and gram-positive bacteria, including human and plant pathogens.

Table 2: Antibacterial Activity of Selected Methoxyphenyl Derivatives

Bacterial Strain Active Compound Class Notes
Rhizobium radiobacter 1-(4-methoxyphenyl)-4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one Most sensitive to this compound (at 300-1000 µg/ml).
Rhizobium radiobacter nih.govmdpi.commdpi.comtriazolo[3,4-b] nih.govmdpi.comthiadiazine derivatives Sensitive at 1000 µg/ml.
Xanthomonas campestris nih.govmdpi.commdpi.comtriazolo[3,4-b] nih.govmdpi.comthiadiazine derivatives Sensitive at 1000 µg/ml.
Escherichia coli nih.govmdpi.commdpi.comtriazolo[3,4-b] nih.govmdpi.comthiadiazine derivatives Sensitive at 1000 µg/ml.

Data derived from a study on the antibacterial evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. georganics.sk

This evidence indicates that the methoxyphenyl scaffold is a viable starting point for the development of agents with a range of biocidal activities, from antileishmanial to antibacterial.

Application in Agrochemical and Phytotoxin Research

The search for new, effective, and more sustainable herbicides is a key goal in agrochemical research. Natural products are a significant source of lead compounds for new bioherbicides. While direct studies on the phytotoxic effects of this compound are not available, the demonstrated biocidal activity of related compounds against plant-pathogenic bacteria suggests a potential role in crop protection.

As noted previously, derivatives of 1-(4-methoxyphenyl)pyrrolidin-2-one have shown moderate antibacterial activity against plant pathogens such as Rhizobium radiobacter (which causes crown gall disease) and Xanthomonas campestris (which causes black rot in crucifers). georganics.sk The ability to inhibit the growth of such pathogens is a desirable trait for an agrochemical. This suggests that while not evaluated as a direct phytotoxin or herbicide, the this compound scaffold could be explored for the development of plant protection agents, specifically those targeting bacterial diseases in crops.

Development of Prodrugs and Advanced Drug Delivery Systems

The prodrug approach is a widely used strategy in medicinal chemistry to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility or instability, thereby improving a drug's effectiveness. This involves chemically modifying a drug into an inactive form that, after administration, is converted back to the active parent drug in vivo. For example, esterification of compounds with a carboxylic acid function, such as butyric acid, has been used to improve membrane permeability. sigmaaldrich.com

Similarly, advanced drug delivery systems, including those based on metal-organic frameworks (MOFs) or magnetic nanoparticles, are being developed to enable targeted delivery and controlled release of therapeutic agents. These systems can protect the drug from degradation and release it in response to specific stimuli, such as pH changes in a tumor microenvironment.

Despite the existence of these advanced strategies, a review of the scientific literature reveals no specific research focused on the development of prodrugs of this compound or its incorporation into advanced drug delivery systems. Such research would be contingent on the identification of a potent biological activity for the parent compound that would warrant the investment in these sophisticated delivery and modification approaches.

Future Directions and Interdisciplinary Research Opportunities

Emerging Methodologies in Chemoenzymatic and Biocatalytic Synthesis

Traditional chemical synthesis often relies on harsh conditions and hazardous reagents. The future of fine chemical production, including for compounds like 4-(2-methoxyphenyl)butanoic acid, is shifting towards greener, more selective, and efficient chemoenzymatic and biocatalytic methods. numberanalytics.comqualitas1998.net These approaches combine the best of chemical and biological catalysis to achieve transformations that are difficult to accomplish with either method alone. nih.gov

The development of a chemoenzymatic route to this compound could offer significant advantages, particularly in producing enantiomerically pure versions of the compound. Since biological activity is often specific to a single enantiomer, access to optically pure (R)- or (S)-4-(2-methoxyphenyl)butanoic acid is crucial for therapeutic development. researchgate.net Methodologies employing engineered enzymes, such as arylmalonate decarboxylase variants or ene-reductases, could facilitate the asymmetric synthesis of chiral alkanoic acids with high optical purity. researchgate.netelsevierpure.com

Future research could focus on designing a multi-step enzymatic cascade starting from simple, renewable precursors. For instance, a pathway could involve a biocatalytic acylation or alkylation to form the basic carbon skeleton, followed by a highly selective enzymatic reduction or hydrolysis to yield the final product. The use of whole-cell biocatalysts or immobilized enzymes could further enhance the sustainability and economic viability of such processes. nih.gov

Potential Enzymatic StrategyEnzyme ClassPotential Advantages
Asymmetric reduction of a ketone precursorKetoreductases (KREDs)High stereoselectivity, access to both (R) and (S) enantiomers.
Kinetic resolution of a racemic esterLipases / EsterasesMild reaction conditions, high enantiomeric excess (ee) of one enantiomer.
Asymmetric C=C bond reductionEne-Reductases (ERs)Green reduction process using biocatalysts, avoids heavy metal catalysts. researchgate.net
Asymmetric decarboxylationEngineered DecarboxylasesPotential for novel routes from highly functionalized precursors. elsevierpure.com

Exploration of Novel Therapeutic Areas and Neglected Diseases

The parent compound, 4-phenylbutyric acid (4-PBA), is a well-studied molecule approved for treating urea (B33335) cycle disorders and investigated for a range of other conditions. drugbank.comresearchgate.net Its mechanisms of action are primarily attributed to its roles as a chemical chaperone, which alleviates endoplasmic reticulum (ER) stress, and as a histone deacetylase (HDAC) inhibitor. researchgate.netsemanticscholar.org ER stress and the resultant accumulation of misfolded proteins are implicated in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. semanticscholar.orgdavidpublisher.comnih.gov

Given its structural analogy to 4-PBA, this compound represents a compelling candidate for investigation in these same therapeutic areas. The presence and position of the methoxy (B1213986) group on the phenyl ring could modulate its potency, selectivity, and pharmacokinetic properties. This substitution might enhance its ability to cross the blood-brain barrier or alter its interaction with target proteins. Studies have shown that even small changes to the 4-PBA scaffold can impact its activity, necessitating the synthesis and evaluation of new derivatives. semanticscholar.orgmdpi.com

Furthermore, the compound could be screened for activity against neglected diseases where ER stress is a known factor. A significant future direction would be to systematically evaluate this compound in cellular and animal models of neurodegeneration and other proteinopathies. mdpi.comnih.gov

Potential Therapeutic TargetMechanism of Action (Hypothesized)Relevant Disease Areas
Protein Misfolding / AggregationChemical Chaperone Activity / ER Stress ReductionAlzheimer's Disease, Parkinson's Disease, Amyotrophic Lateral Sclerosis (ALS). davidpublisher.commdpi.com
Epigenetic RegulationHistone Deacetylase (HDAC) InhibitionCancers, Neurological Disorders. semanticscholar.org
NeuroinflammationModulation of Inflammatory PathwaysNeurodegenerative Diseases, Ischemic Brain Injury. researchgate.netresearchgate.net
Metabolic DysregulationImprovement of Insulin Secretion / SensitivityType 2 Diabetes, Metabolic Syndrome. semanticscholar.org

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn from vast databases of existing molecules to design new structures that have never been synthesized. nih.govresearchgate.net By providing the this compound structure as a starting point, these models could generate thousands of virtual derivatives by adding, removing, or substituting functional groups.

Subsequently, other ML models can predict key properties for these virtual compounds. Quantitative Structure-Activity Relationship (QSAR) models can forecast their potential biological activity against a specific target, while other algorithms can predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. researchgate.netnih.gov This in-silico screening allows researchers to prioritize the most promising candidates for chemical synthesis and biological testing, saving significant time and resources. researchgate.net

AI / ML ApplicationObjective for this compoundPotential Outcome
Generative Molecular DesignCreate novel analogs based on the core scaffold. nih.govacs.orgA diverse virtual library of new chemical entities with potential therapeutic value.
QSAR ModelingPredict biological activity (e.g., HDAC inhibition, chaperone activity). tandfonline.comPrioritization of potent compounds for synthesis.
ADMET PredictionForecast drug-like properties (e.g., solubility, brain penetration, toxicity). nih.govSelection of candidates with favorable safety and pharmacokinetic profiles.
Retrosynthesis PredictionPlan efficient synthetic routes for novel, AI-generated analogs. elsevier.comAccelerated synthesis of the most promising virtual compounds.

Advanced Materials Science Applications and Functionalization

The utility of this compound is not limited to pharmacology. Its inherent chemical structure, featuring a reactive carboxylic acid group, an alkyl spacer, and an aromatic ring, makes it a versatile building block for advanced materials. researchgate.net The carboxylic acid functional group is a key handle for grafting the molecule onto polymer backbones or modifying surfaces. numberanalytics.comnih.gov

One major avenue of research is in polymer functionalization. By incorporating this compound into polymers like polyethylene, polyesters, or polypyrrole, new materials with tailored properties can be created. numberanalytics.commdpi.comacs.org The methoxyphenyl group could enhance thermal stability, modify hydrophobicity, or introduce specific interactions with other molecules. Such functionalized polymers could find applications in:

Biomedical Devices: Creating biocompatible or antimicrobial coatings. numberanalytics.com

Separation Membranes: Developing films with improved gas separation performance. acs.org

Adhesives and Coatings: Leveraging the adhesion properties of carboxylic acid groups for new formulations. numberanalytics.com

The molecule can be attached to existing polymers via post-polymerization modification or used as a comonomer in the initial polymerization process. numberanalytics.comrsc.org

Polymer TypeFunctionalization MethodPotential Application
Polyolefins (e.g., Polyethylene)Post-polymerization grafting to PE-COOH. nih.govBiocompatible surfaces for medical implants, supports for solid-phase synthesis.
PolyestersCondensation polymerization as a comonomer. mdpi.comBiodegradable materials with tunable pH-responsiveness and drug-eluting capabilities.
Conjugated Polymers (e.g., Polypyrrole)Copolymerization with pyrrole (B145914) monomers. acs.orgFunctionalized conductive polymers for biosensors or electronic devices.
Silica NanoparticlesSurface modification via silane (B1218182) coupling chemistry.Hybrid organic-inorganic materials for catalysis or targeted drug delivery.

Sustainable Chemical Processes and Environmental Impact Assessment

The principles of green chemistry are becoming increasingly integral to modern chemical production, aiming to reduce waste, minimize energy consumption, and use renewable resources. numberanalytics.compnas.org Future research on this compound must prioritize the development of sustainable synthetic routes that move away from classical methods.

Traditional syntheses of aromatic acids often involve Friedel-Crafts reactions, which use hazardous solvents and stoichiometric amounts of Lewis acid catalysts, generating significant waste. researchgate.net Future methodologies should focus on:

Renewable Feedstocks: Exploring pathways to synthesize aromatic compounds from biomass-derived sources, such as furfural, instead of petroleum. ucl.ac.ukrsc.orgucl.ac.uk

Catalysis over Stoichiometry: Employing catalytic amounts of safer, recyclable catalysts (e.g., heterogeneous catalysts, biocatalysts) to improve atom economy and reduce waste. numberanalytics.comqualitas1998.net

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. ucl.ac.uk

Crucially, the environmental performance of any new process must be quantitatively evaluated using tools like Life Cycle Assessment (LCA). epa.govresearchgate.net An LCA provides a holistic, cradle-to-gate analysis of the environmental burdens associated with a chemical's production, including raw material extraction, energy consumption, and waste generation. researchgate.neteemj.eu By comparing the LCA of a new, bio-based route to a traditional one, researchers can ensure that the new process is genuinely more sustainable across multiple impact categories, such as global warming potential and fossil fuel depletion. worldscientific.com

Sustainability MetricTraditional Synthesis (e.g., Friedel-Crafts)Future "Green" Synthesis (Hypothetical)
Feedstock Petroleum-based (e.g., benzene)Biomass-derived (e.g., lignocellulose). rsc.org
Catalyst Stoichiometric Lewis Acids (e.g., AlCl₃)Catalytic (e.g., recyclable solid acid or enzyme). qualitas1998.net
Solvent Chlorinated solvents, nitrobenzeneWater, supercritical CO₂, or bio-solvents. ucl.ac.uk
Atom Economy Low to moderateHigh
Environmental Impact High waste generation, use of hazardous materials. researchgate.netReduced waste, lower toxicity, smaller carbon footprint. worldscientific.com

Q & A

Q. What are the established synthetic routes for 4-(2-methoxyphenyl)butanoic acid in laboratory settings?

A common approach involves Friedel-Crafts alkylation of 2-methoxyphenyl derivatives with butanoic acid precursors. For example, reacting 2-methoxybenzene with γ-butyrolactone under acidic conditions, followed by hydrolysis to yield the target compound . Alternatively, nucleophilic substitution on halogenated intermediates (e.g., 4-bromo-2-methoxyphenyl derivatives) with malonic ester derivatives can be employed, followed by decarboxylation .

Q. Key considerations :

  • Reaction conditions : Use anhydrous solvents (e.g., dichloromethane) and Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical due to byproduct formation.

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • NMR spectroscopy :
    • ¹H NMR : Expect aromatic protons (δ 6.8–7.3 ppm for methoxyphenyl), a triplet for the α-proton (δ 2.3–2.6 ppm), and a carboxylic acid proton (broad, δ 10–12 ppm) .
    • ¹³C NMR : The methoxy group appears at δ 55–56 ppm, while the carbonyl (COOH) resonates at δ 170–175 ppm .
  • X-ray crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .
  • Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (theoretical: 208.21 g/mol) .

Q. What are the critical safety protocols for handling this compound in the laboratory?

While direct safety data for this compound is limited, protocols for structurally similar butanoic acids apply:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (risk of irritation, H315/H319) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (respiratory irritation, H335) .
  • Storage : Keep in a cool (2–8°C), dry environment in airtight containers to prevent degradation .

Advanced Research Questions

Q. How does the position of the methoxy group influence the compound’s biological activity and reactivity?

The 2-methoxy substituent introduces steric and electronic effects:

  • Steric hindrance : The ortho-methoxy group restricts rotation, potentially altering binding affinity in enzyme-substrate interactions (e.g., with auxin-related proteins) .
  • Electronic effects : Methoxy groups act as electron-donating moieties, stabilizing intermediates in nucleophilic substitution reactions (e.g., SNAr) .
  • Biological relevance : Derivatives of phenoxybutanoic acids (e.g., 2,4-DB) show herbicidal activity, suggesting that methoxy positioning may modulate target specificity .

Q. Experimental validation :

  • Compare IC₅₀ values against enzymes (e.g., GH3.15 acyl acid amido synthetase) for ortho- vs. para-substituted analogs .

Q. How can crystallographic data discrepancies be resolved during structural refinement of this compound?

  • Software tools : Use SHELXL for high-resolution refinement. Key steps include:
    • Twinned data : Apply HKLF5 format for handling twinning (common in aromatic acids) .
    • Disordered groups : Use PART and AFIX commands to model methoxy group disorder .
  • Validation metrics : Ensure R-factor convergence (<5%), and check ADPs for unrealistic thermal motion .

Q. Example :

ParameterValue
R₁ (all data)≤0.05
wR₂≤0.12
CCDC depositionEnsure compliance with IUCr standards

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Control experiments : Verify purity via HPLC (>98%) to rule out impurities as confounding factors .
  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values across multiple replicates .
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding modes with target receptors (e.g., auxin transporters) .

Q. Case study :

  • For this compound derivatives, conflicting herbicidal activity data were resolved by standardizing application rates (2 lb/A) and excluding co-additives like 2,4-DB .

Q. How can synthetic byproducts be minimized during large-scale preparation of this compound?

  • Optimized conditions :
    • Use catalytic p-toluenesulfonic acid (PTSA) in Friedel-Crafts reactions to reduce dimerization .
    • Maintain temperatures <80°C to prevent decarboxylation .
  • Byproduct analysis :
ByproductMitigation Strategy
Isomeric impuritiesRecrystallize from ethanol/water
Oxidized derivativesUse argon atmosphere during reflux

Q. What are the implications of the compound’s logP and pKa values for its pharmacokinetic profile?

  • Predicted properties :
    • logP : ~2.1 (moderate lipophilicity, suitable for membrane permeability) .
    • pKa : ~4.7 (carboxylic acid group ionizes at physiological pH, affecting bioavailability) .
  • Experimental validation :
    • Measure logP via shake-flask method (octanol/water partition) .
    • Determine pKa potentiometrically using a GLpKa instrument .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-methoxyphenyl)butanoic Acid
Reactant of Route 2
Reactant of Route 2
4-(2-methoxyphenyl)butanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.